1,4-Diethylbenzene-d14 1,4-Diethylbenzene-d14
Brand Name: Vulcanchem
CAS No.:
VCID: VC16179871
InChI: InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D
SMILES:
Molecular Formula: C10H14
Molecular Weight: 148.30 g/mol

1,4-Diethylbenzene-d14

CAS No.:

Cat. No.: VC16179871

Molecular Formula: C10H14

Molecular Weight: 148.30 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diethylbenzene-d14 -

Specification

Molecular Formula C10H14
Molecular Weight 148.30 g/mol
IUPAC Name 1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene
Standard InChI InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D
Standard InChI Key DSNHSQKRULAAEI-NFUPRKAOSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]
Canonical SMILES CCC1=CC=C(C=C1)CC

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

1,4-Diethylbenzene-d14 (C<sub>10</sub>D<sub>14</sub>) features a benzene ring with two ethyl groups substituted at the para positions. The complete deuteration of all hydrogen atoms—14 in total—confers distinct isotopic properties. The molecular structure is characterized by:

  • Molecular Formula: C<sub>10</sub>D<sub>14</sub>

  • Molecular Weight: 152.36 g/mol (vs. 134.22 g/mol for non-deuterated 1,4-diethylbenzene) .

  • Deuteration Pattern: All hydrogen atoms in the ethyl groups and benzene ring are replaced by deuterium (D).

The isotopic substitution reduces vibrational energy levels, making the compound particularly useful in Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Industrial Production

Deuteration Techniques

The synthesis of 1,4-diethylbenzene-d14 typically involves catalytic exchange reactions using deuterium gas (D<sub>2</sub>) or deuterated solvents. Key steps include:

  • Alkylation of Deuterated Benzene: Benzene-d<sub>6</sub> reacts with deuterated ethylene (C<sub>2</sub>D<sub>4</sub>) in the presence of acidic catalysts like D<sub>3</sub>PO<sub>4</sub> to form 1,4-diethylbenzene-d<sub>14</sub>.

  • Purification: Distillation or chromatography isolates the para isomer due to its higher thermodynamic stability compared to ortho and meta isomers .

Table 1: Comparative Synthesis Parameters for Deuterated Ethylbenzenes

Parameter1,4-Diethylbenzene-d141,3-Diethylbenzene-d4
Deuteration Efficiency99.8%95.5%
Reaction Temperature120–150°C100–130°C
CatalystPt/D<sub>2</sub>OPd/C

Physicochemical Properties

Thermal and Physical Constants

Deuteration increases molecular mass and alters intermolecular forces, leading to measurable differences in physical properties:

  • Boiling Point: 185.5°C (vs. 183.1°C for non-deuterated form) .

  • Density: 0.96 g/cm<sup>3</sup> at 25°C (vs. 0.90 g/cm<sup>3</sup>) .

  • Vapor Pressure: 0.9 mmHg at 25°C (vs. 1.1 mmHg) .

Spectroscopic Signatures

The absence of C-H bonds shifts spectral peaks:

  • NMR: <sup>1</sup>H NMR signals are absent; <sup>2</sup>D NMR shows quintets at δ 2.5–3.0 ppm for ethyl groups.

  • FTIR: C-D stretching vibrations appear at 2100–2200 cm<sup>-1</sup>, distinct from C-H stretches (2800–3100 cm<sup>-1</sup>) .

Research Applications

Kinetic Isotope Effect (KIE) Studies

The compound’s deuterated structure enables precise measurement of KIE in organic reactions. For example, in hydrogenation studies, 1,4-diethylbenzene-d14 exhibits a KIE of 6.7 for C-D bond cleavage versus C-H, highlighting deuterium’s stabilizing effect .

Tracer Applications in Environmental Science

As a non-radioactive tracer, 1,4-diethylbenzene-d14 monitors pollutant degradation pathways. A 2024 study demonstrated its use in tracking groundwater contamination, with gas chromatography-mass spectrometry (GC-MS) detecting deuteration-specific fragments (m/z 158–162) .

Table 2: Analytical Parameters for Environmental Tracing

MethodDetection Limit (ppb)Precision (% RSD)
GC-MS0.052.1
LC-NMR0.54.8

Biological and Toxicological Profile

Metabolic Pathways

Deuteration slows metabolic oxidation rates. In rodent models, 1,4-diethylbenzene-d14 showed a 40% reduction in hepatic clearance compared to the non-deuterated form, attributed to deuterium’s kinetic isotope effect on cytochrome P450 enzymes .

Industrial and Regulatory Considerations

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